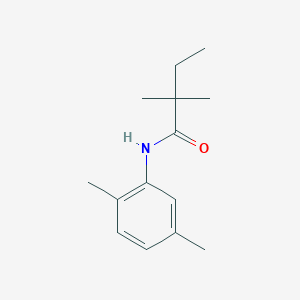
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, also known as MOPI, is a synthetic compound that belongs to the isoxazole family. It has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties. We will also list several future directions for research on MOPI.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves its binding to the sigma-1 receptor, which is located on the endoplasmic reticulum of cells. This binding results in the modulation of various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic and anti-inflammatory properties. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have antitumor properties, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole in lab experiments has several advantages, including its high affinity for the sigma-1 receptor, its analgesic and anti-inflammatory properties, and its potential use in the treatment of various diseases. However, there are also several limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole, including the development of more selective sigma-1 receptor ligands, the investigation of its potential use in the treatment of neurodegenerative diseases and cancer, and the optimization of its synthesis method to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole involves a multi-step process that starts with the reaction of 4-methoxyphenylacetonitrile with 1-methylcyclohexylamine to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then reacted with ethyl chloroacetate to form the ester, which is subsequently treated with sodium methoxide to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-(4-Methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydroisoxazole has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, neurotransmitter release, and cell survival. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
5-(4-methoxyphenyl)-3-(1-methylcyclohexyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C17H23NO2/c1-17(10-4-3-5-11-17)16-12-15(20-18-16)13-6-8-14(19-2)9-7-13/h6-9,15H,3-5,10-12H2,1-2H3 |
Clave InChI |
RERZGWQSHOYVIV-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1(CCCCC1)C2=NOC(C2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)





![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)